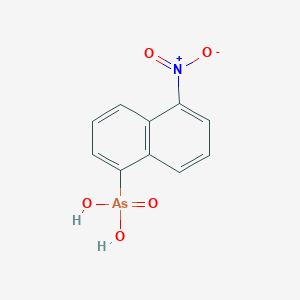

(5-Nitronaphthalen-1-yl)arsonic acid

Description

(5-Nitronaphthalen-1-yl)arsonic acid is an organoarsenic compound characterized by a naphthalene backbone substituted with a nitro group at the 5-position and an arsonic acid (-AsO₃H₂) group at the 1-position. This structure combines aromatic nitro functionality with arsenic’s reactivity, making it a compound of interest in organic synthesis, catalysis, and materials science.

Properties

CAS No. |

5430-36-4 |

|---|---|

Molecular Formula |

C10H8AsNO5 |

Molecular Weight |

297.10 g/mol |

IUPAC Name |

(5-nitronaphthalen-1-yl)arsonic acid |

InChI |

InChI=1S/C10H8AsNO5/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)12(16)17/h1-6H,(H2,13,14,15) |

InChI Key |

QYHHCNRFPUHDAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Arsonation of 5-Nitronaphthalene

One of the primary synthetic methods for (5-Nitronaphthalen-1-yl)arsonic acid involves the reaction of 5-nitronaphthalene with arsenic trioxide. This reaction typically requires:

- A catalyst to facilitate the incorporation of the arsonic acid group.

- Controlled temperature and pressure conditions to optimize yield and purity.

The general reaction pathway can be summarized as:

$$

\text{5-Nitronaphthalene} + \text{As}2\text{O}3 \xrightarrow[\text{catalyst}]{\text{heat, pressure}} (5\text{-Nitronaphthalen-1-yl})\text{arsonic acid}

$$

Industrial scale synthesis often employs advanced chemical reactors and continuous flow systems to ensure consistent product quality and high throughput.

Nitration of Naphthalen-1-yl Arsonic Acid

An alternative approach involves first preparing naphthalen-1-yl arsonic acid, followed by selective nitration at the 5-position of the naphthalene ring. Nitration is typically carried out using nitric acid under controlled temperature to avoid over-nitration or side reactions. This method benefits from:

- High regioselectivity for the 5-position.

- Avoidance of harsh conditions that may degrade the arsonic acid moiety.

The nitration step is critical and requires careful temperature control, often between 0–10 °C, to maintain selectivity.

Industrial Production Methods

Industrial production leverages the above synthetic routes but incorporates process intensification techniques such as:

- Continuous flow reactors for nitration and arsonation steps.

- Automated temperature and pressure control systems.

- Purification steps including crystallization and activated carbon treatment to remove impurities and color bodies.

A typical industrial process flow includes:

| Step | Description | Conditions |

|---|---|---|

| High-temperature synthesis | Reaction of aniline with arsenic trioxide and hydrogen peroxide/nitric acid to form arsanilic acid intermediate | 165–180 °C, power frequency induction heating |

| Purification | Alkali layering (NaOH) to remove residual aniline, followed by acid neutralization | Room temperature, pH adjustment |

| Hydrolysis | Boiling (100–105 °C) to remove byproducts | 100–105 °C, 1 hour |

| Crystallization and filtration | Cooling to crystallize arsanilic acid, filtration to isolate crystals | 0–5 °C for crystallization |

| Decolorization | Treatment with activated carbon at ~90 °C to remove organic impurities | 90 °C, pH 6–7 |

| Final crystallization | Cooling and dehydration to obtain pure arsanilic acid | Controlled cooling and drying |

Following purification, nitration is performed to introduce the 5-nitro substituent, completing the synthesis of (5-Nitronaphthalen-1-yl)arsonic acid.

Laboratory-Scale Preparation: Detailed Experimental Procedure

A representative laboratory synthesis based on literature involves:

Preparation of 5-Nitronaphthylamine (Intermediate)

- Starting from 1,5-dinitronaphthalene dissolved in dimethylformamide (DMF) at 110–120 °C.

- Addition of freshly prepared polysulfide solution at 80–85 °C under stirring for 3 hours.

- Acidification and precipitation steps yield 5-nitronaphthylamine with ~36% yield.

- Characterization by melting point and spectral analysis confirms purity.

Diazotization and Conversion to 1-Nitronaphthalene

- Diazotization of 5-nitronaphthylamine in 20% HCl at 0–5 °C using sodium nitrite.

- Treatment with aqueous copper sulfate solution to replace the diazonium group, yielding 1-nitronaphthalene.

- The reaction is reproducible with moderate to good yields.

While this procedure focuses on nitro-substituted naphthalene derivatives, it underpins the synthesis of nitroarsonic acids by providing key intermediates.

Theoretical and Computational Insights

Advanced theoretical studies have been conducted to understand the acidity (pKa) and electronic properties of nitro-substituted arsonic acids. Key findings include:

- The presence of a strong electron-withdrawing nitro group adjacent to the arsonic acid increases acidity.

- Density Functional Theory (DFT) calculations combined with Natural Population Analysis (NPA) charges provide accurate pKa predictions.

- Machine learning models using molecular descriptors further refine predictions, aiding in the design of arsonic acid derivatives with tailored properties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-Nitronaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of (5-Aminonaphthalen-1-yl)arsonic acid.

Substitution: Formation of derivatives with different functional groups replacing the arsonic acid group.

Scientific Research Applications

(5-Nitronaphthalen-1-yl)arsonic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Nitronaphthalen-1-yl)arsonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Insights:

Nitro Group vs. Arsenic Synergy : Unlike 1-nitronaphthalene (a nitroaromatic hydrocarbon), (5-Nitronaphthalen-1-yl)arsonic acid integrates arsenic’s electrophilic character with nitro’s electron-withdrawing effects. This may enhance its reactivity in substitution or coordination reactions compared to purely nitro-substituted aromatics .

Arsenic Oxidation State : The +5 oxidation state in the arsonic acid group distinguishes it from trivalent arsenic compounds (e.g., arsenic trioxide), which are more acutely toxic but less stable in organic matrices .

Research Findings:

- Thermal Stability: Preliminary studies suggest nitro-arsonic acids decompose at ~200–250°C, releasing NOₓ and arsenic oxides, a trait shared with cacodylic acid but requiring specialized handling .

- Coordination Chemistry: The arsonic acid group can act as a ligand for transition metals (e.g., Cu, Fe), analogous to organometallic arsenic compounds synthesized by Cadet de Gassicourt, though with lower volatility .

Biological Activity

(5-Nitronaphthalen-1-yl)arsonic acid is an organoarsenic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(5-Nitronaphthalen-1-yl)arsonic acid features a nitro group and an arsonic acid functional group attached to a naphthalene ring. This unique arrangement influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₈N₄O₃As |

| Molecular Weight | 295.16 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of (5-Nitronaphthalen-1-yl)arsonic acid is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Redox Reactions : The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biomolecules, leading to oxidative stress and cellular damage.

- Protein Binding : The arsonic acid moiety can bind to thiol groups in proteins, altering their function and disrupting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by interfering with bacterial metabolic pathways, similar to other arsonic acids used in veterinary medicine.

Antimicrobial Properties

Research has indicated that (5-Nitronaphthalen-1-yl)arsonic acid may possess significant antimicrobial activity. A study examining its effects on various bacterial strains found that it inhibited growth at certain concentrations, suggesting potential applications in treating bacterial infections.

Anticancer Potential

In vitro studies have explored the anticancer effects of (5-Nitronaphthalen-1-yl)arsonic acid on cancer cell lines. The compound demonstrated cytotoxicity, with median inhibitory concentrations (IC50) ranging from 10 to 25 µM depending on the cell line tested . The mechanism appears to involve apoptosis induction and disruption of cellular metabolism.

Case Studies

- Zebrafish Model : A recent study utilized zebrafish embryos to assess the bioavailable concentrations of (5-Nitronaphthalen-1-yl)arsonic acid. The results indicated significant effects on development and survival rates at elevated concentrations, highlighting the compound's potential environmental toxicity .

- Cytotoxicity Assays : Various multiplex assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results showed a dose-dependent response, with specific endpoints indicating membrane stability and ATP metabolism being affected .

Comparative Analysis with Similar Compounds

(5-Nitronaphthalen-1-yl)arsonic acid shares structural similarities with other arsonic acids but exhibits unique biological activities due to its specific nitro substitution pattern:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (4-Nitronaphthalen-1-yl)arsonic acid | Antimicrobial, growth promoter | Different substitution pattern |

| Roxarsone | Growth promoter in poultry | Used extensively in agriculture |

| Arsanilic acid | Antimicrobial properties | Historically significant in treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.